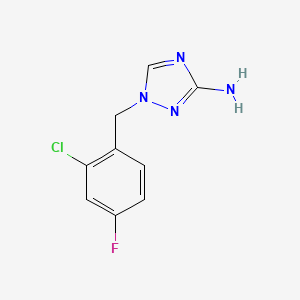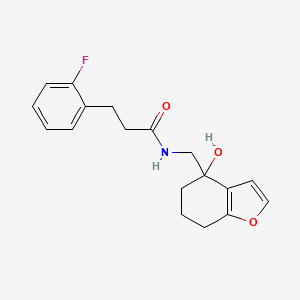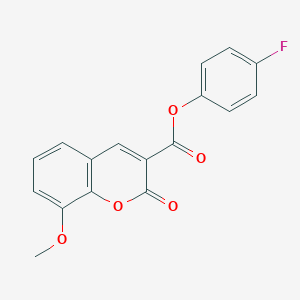![molecular formula C15H17Cl2N3O2S B2834224 2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide CAS No. 2034454-59-4](/img/structure/B2834224.png)
2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17Cl2N3O2S and its molecular weight is 374.28. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Potential Applications
The compound 2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide is a part of a broader class of chemicals involving benzenesulfonamide derivatives, which have been extensively researched for their diverse biological activities. Although direct studies on this specific compound were not found, research on related sulfonamide derivatives offers insights into potential applications and the significance of this class of compounds in scientific research.
Synthetic Methodologies and Derivative Compounds : Studies have focused on the synthesis of benzenesulfonamide derivatives and their potential biological activities. For instance, benzenesulfonamide derivatives have been synthesized and analyzed for their structure and potential as biological agents (Çetin Bayrak, 2021). Such research indicates the importance of these compounds in developing new therapeutic agents.
Biological Activities : Related research has revealed that pyrazoline and pyrazole derivatives, often featuring a benzenesulfonamide moiety, display significant antibacterial and antifungal activities. These compounds have been synthesized from α,β-unsaturated ketones and evaluated against various pathogens, showing promising results in combating bacterial and fungal infections (S. Y. Hassan, 2013).
Antimicrobial Agents : The synthesis of new benzenesulfonamide derivatives hybridized with pyrazole and thiazole rings has been investigated, showing potential as dual antimicrobial agents. Some derivatives demonstrated promising efficacy against both bacterial and fungal strains, indicating their potential in antimicrobial therapy (H. Abbas et al., 2017).
Cancer Therapy and Enzyme Inhibition : Research into benzenesulfonamide derivatives also extends into cancer therapy, where compounds have shown cytotoxic activities against tumor cells. These derivatives are studied for their ability to inhibit specific enzymes like carbonic anhydrases, which play roles in various physiological functions, including tumor growth and metastasis (H. Gul et al., 2016).
Photochemical Applications : Some benzenesulfonamide derivatives have been synthesized for their photochemical properties, particularly in applications like photodynamic therapy for cancer treatment. These compounds can generate singlet oxygen, a reactive oxygen species, upon light activation, which is used to kill cancer cells (M. Pişkin et al., 2020).
Propriétés
IUPAC Name |
2,4-dichloro-5-methyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2S/c1-9-6-15(12(17)7-11(9)16)23(21,22)18-8-14-10-4-3-5-13(10)19-20(14)2/h6-7,18H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDZRQLEESLCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=C3CCCC3=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2834143.png)
![6-(Quinolin-8-ylmethyl)-6-azaspiro[3.4]octane-5,7-dione](/img/structure/B2834146.png)
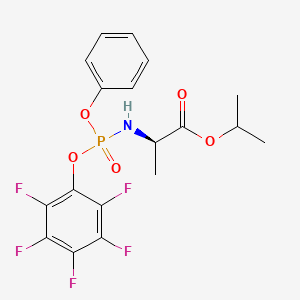

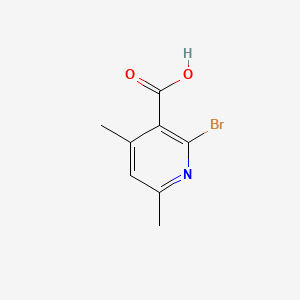
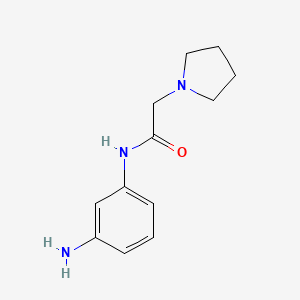
![5-[(4-methylphenoxy)methyl]-N-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2834151.png)
![3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2834153.png)

![6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine](/img/structure/B2834158.png)
